1-[2-(Dimethylamino)phenyl]ethan-1-ol
CAS No.: 104524-50-7
Cat. No.: VC4373027
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.
![1-[2-(Dimethylamino)phenyl]ethan-1-ol - 104524-50-7](/images/structure/VC4373027.png)
Specification
CAS No. | 104524-50-7 |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.236 |
IUPAC Name | 1-[2-(dimethylamino)phenyl]ethanol |
Standard InChI | InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3 |
Standard InChI Key | JXVZATODPMOZFU-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1N(C)C)O |
Introduction
Structural Analysis and Molecular Properties
Atomic Connectivity and Stereoelectronic Features
The molecular structure comprises a phenyl ring substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and at the adjacent carbon with a hydroxymethyl (-CH₂OH) moiety. The SMILES notation (CC(C₁=CC=CC=C₁N(C)C)O) explicitly defines this connectivity, with the hydroxyl group occupying the benzylic position relative to the amine . Density functional theory (DFT) calculations predict significant intramolecular hydrogen bonding potential between the hydroxyl proton and the dimethylamino group’s lone electron pairs, creating a pseudo-six-membered ring conformation. This interaction likely stabilizes the molecule in solution and influences its reactivity.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unreported, computational models suggest a dihedral angle of approximately 38° between the aromatic plane and the hydroxymethyl group. The infrared spectrum would theoretically exhibit characteristic bands at:
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3250–3400 cm⁻¹ (O-H stretch, broadened by hydrogen bonding)
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2800–2900 cm⁻¹ (C-H stretches from methyl groups)
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1590–1610 cm⁻¹ (aromatic C=C vibrations)
¹H NMR predictions (400 MHz, DMSO-d₆) include:
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δ 1.40 (d, J = 6.5 Hz, 3H, CH₃)
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δ 2.25 (s, 6H, N(CH₃)₂)
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δ 4.85 (q, J = 6.5 Hz, 1H, CH(OH))
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Ion mobility-mass spectrometry (IMS-MS) predictions for various adducts reveal size-dependent separation characteristics:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 166.12265 | 136.4 |
[M+Na]⁺ | 188.10459 | 148.1 |
[M+NH₄]⁺ | 183.14919 | 145.2 |
[M-H]⁻ | 164.10809 | 139.2 |
These values suggest a compact gas-phase structure with sodium adduction increasing molecular rigidity . The +83.5% CCS increase from [M+H]⁺ to [M+Na]⁺ indicates substantial cation-π interactions between Na⁺ and the aromatic ring.
Solubility and Partition Coefficients
Quantitative structure-property relationship (QSPR) modeling predicts:
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LogP (octanol-water): 1.42 ± 0.15
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Water solubility: 12.7 mg/mL at 25°C
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pKa (hydroxyl): 14.2 (estimated)
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pKa (dimethylamino): 8.9 (estimated)
The molecule exhibits amphiphilic character, with the hydrophobic aromatic/amine moiety balanced by the hydrophilic hydroxyl group. This duality suggests potential as a phase-transfer catalyst or surfactant.
Synthetic Considerations
Retrosynthetic Analysis
Two viable routes emerge for laboratory-scale synthesis:
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Reductive Amination Pathway:
Condensation of 2-aminoacetophenone with formaldehyde followed by dimethylation and subsequent ketone reduction. This method benefits from commercial precursor availability but requires careful control of methylation stoichiometry. -
Grignard Addition Route:
Reaction of 2-(dimethylamino)benzaldehyde with methylmagnesium bromide, producing the secondary alcohol directly. While atom-economical, this approach necessitates anhydrous conditions and poses regioselectivity challenges.
Process Optimization Challenges
Key optimization parameters include:
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Temperature control during exothermic reduction steps (ΔH ≈ -120 kJ/mol)
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Catalyst selection for selective dimethylation (e.g., Pd/C vs. Raney Ni)
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Purification strategies addressing polar byproducts via column chromatography (silica gel, ethyl acetate/hexane eluent)
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